![molecular formula C12H17N B13900880 (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine](/img/structure/B13900880.png)
(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine: is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of chiral catalysts and ligands is crucial to maintain the stereochemical integrity of the product.
化学反応の分析
Types of Reactions: (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
(1R,2S)-2-Methylamino-1-phenyl-1-propanol: This compound shares a similar structural motif but differs in the functional groups attached to the azetidine ring.
(1R,2R)-2-Methylamino-1-phenylpropan-1-ol: Another structurally related compound with different stereochemistry and functional groups.
Uniqueness: (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine is unique due to its specific stereochemistry and the presence of both a methyl and a phenylethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
(2S)-2-methyl-1-[(1R)-1-phenylethyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-10-8-9-13(10)11(2)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11+/m0/s1 |
InChIキー |
ZEBHZOYSUNQOED-WDEREUQCSA-N |
異性体SMILES |
C[C@H]1CCN1[C@H](C)C2=CC=CC=C2 |
正規SMILES |
CC1CCN1C(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


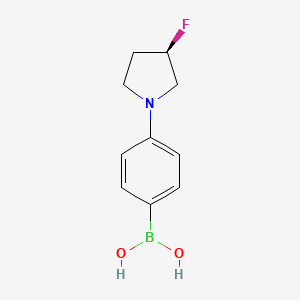

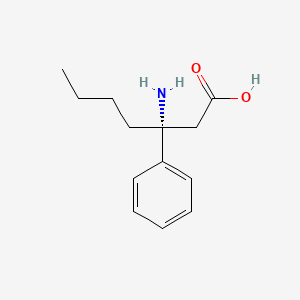
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)

![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
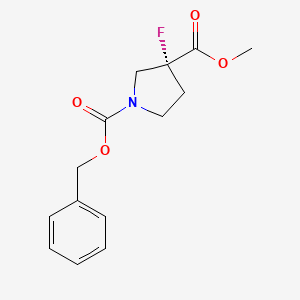
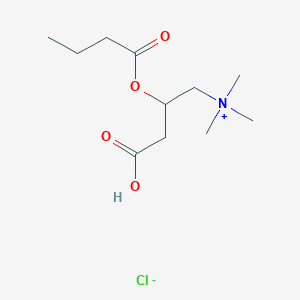
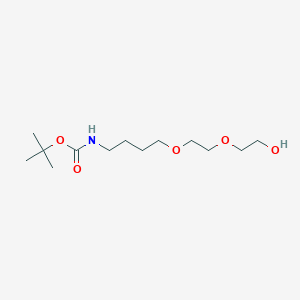
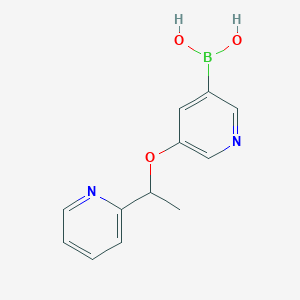



![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine](/img/structure/B13900879.png)
